Researchers requiring symmetrical pyrazine scaffolds often face regioisomeric mixtures with 2,3- or 2,5-dichloropyrazines, complicating purification and reducing yields. 2,6-Dichloropyrazine (CAS 4774-14-5) solves this with its C2v symmetry, ensuring a single monosubstituted product from the first SNAr reaction. • Predictable stepwise disubstitution enables high-purity intermediate synthesis for APIs such as varenicline and sulfachloropyrazine. • Eliminates need for isomer separation, simplifying scale-up and lowering process costs. • Reliable supply with standard purity ≥98%.
2,6-Dichloropyrazine (CAS: 4774-14-5) is a halogenated heterocyclic intermediate essential for advanced organic synthesis. Its molecular structure, featuring a pyrazine core with two chlorine atoms at the 2- and 6-positions, creates a symmetrical molecule that is highly activated for nucleophilic aromatic substitution (SNAr) reactions [1]. This specific isomeric arrangement makes it a critical precursor in the manufacturing of targeted active pharmaceutical ingredients (APIs) and agrochemicals, where the regiochemical outcome of a reaction is non-negotiable [REFS-2, REFS-3]. Its defined reactivity and physical state provide a reliable foundation for scalable and reproducible synthetic processes.
Substituting 2,6-Dichloropyrazine with its isomers, such as 2,3- or 2,5-dichloropyrazine, is synthetically impractical for established processes. The symmetrical (C2v) nature of the 2,6-isomer ensures that the initial monosubstitution reaction yields a single, predictable product, simplifying process control and downstream purification [1]. Unsymmetrical isomers lack this property and will produce a mixture of regioisomers, requiring costly and complex separation procedures or leading to lower yields of the desired compound. Furthermore, the electronic environment of the pyrazine ring is highly sensitive to the specific placement of the chlorine atoms, meaning reaction kinetics and the regioselectivity of subsequent transformations are fundamentally different, rendering the isomers non-interchangeable in multi-step syntheses targeting specific molecular architectures [2].
Substitution pattern mismatch — symmetric vs. unsymmetric substitution may lead to different regioselectivity in amination or cross-coupling
Electronic profile mismatch — distinct ionization potentials can shift nucleophilic aromatic substitution energetics and reaction outcomes
Unlike its close isomer 2,3-Dichloropyrazine, which is a liquid at room temperature, 2,6-Dichloropyrazine is a stable, crystalline solid. This physical state simplifies handling, storage, and accurate dosing in both laboratory and industrial reactor settings, reducing risks associated with volatile liquids and improving process safety and reproducibility [REFS-1, REFS-2].
| Evidence Dimension | Melting Point |
| Target Compound Data | 55–58 °C (Solid at STP) |
| Comparator Or Baseline | 2,3-Dichloropyrazine: 22.5–24.5 °C (Liquid at STP) |
| Quantified Difference | >30 °C higher melting point than 2,3-isomer |
| Conditions | Standard Temperature and Pressure (STP) |
The solid form of 2,6-Dichloropyrazine prevents handling losses, improves weighing accuracy for reactions, and enhances storage stability compared to its liquid isomer.
The substitution pattern of 2,6-Dichloropyrazine allows for highly predictable and controllable subsequent SNAr reactions. In a study on 2-substituted 3,5-dichloropyrazines (directly derived from 2,6-DCP), the directing effect of the initial substituent was quantified. An electron-donating methoxy group directed amine substitution exclusively to the 3-position, while a methyl group still yielded the major isomer in a high ratio, producing only 8-14% of the minor isomer. This demonstrates that starting with the 2,6-isomer enables fine control over downstream functionalization, minimizing impurity formation [1].
| Evidence Dimension | Product Regioisomer Ratio in SNAr |
| Target Compound Data | Substrate with EDG (-OCH3): >99% desired regioisomer |
| Comparator Or Baseline | Substrate with weaker EDG (-CH3): 86-92% desired regioisomer |
| Quantified Difference | Significantly higher regioselectivity, approaching exclusivity with strong directing groups. |
| Conditions | SNAr reaction with various amines on dichloropyrazine derivatives in DMSO. |
This predictable reactivity is critical for minimizing the formation of hard-to-separate isomers, directly reducing purification costs and improving the overall yield of the final active molecule.
2,6-Dichloropyrazine is the required starting material for the synthesis of specific, symmetrically-derived APIs. For example, the core structure of the smoking cessation drug varenicline is constructed in a multi-step synthesis that relies on the specific geometry afforded by the 2,6-dichloro substitution pattern [REFS-1, REFS-2]. Using an unsymmetrical isomer like 2,3- or 2,5-dichloropyrazine would not yield the target molecule, making 2,6-Dichloropyrazine a non-substitutable precursor for this and related therapeutic agents.
| Evidence Dimension | Precursor Suitability for Varenicline Synthesis |
| Target Compound Data | Required for forming the specific pyrazino[2,3-h][3]benzazepine tricycle |
| Comparator Or Baseline | 2,3- or 2,5-Dichloropyrazine: Would lead to incorrect ring fusion and a different, inactive final molecule |
| Quantified Difference | Qualitative but absolute: 100% requirement for the 2,6-isomer |
| Conditions | Established and patented multi-step synthesis of Varenicline. |
For manufacturers producing varenicline or developing structurally analogous APIs, procurement of the correct 2,6-isomer is an absolute prerequisite for a viable synthesis.
This compound is the designated starting material for synthesizing APIs where a symmetrical pyrazine core is essential. It is used in the production of the veterinary antibacterial drug sulfachloropyrazine and the human smoking cessation aid varenicline [REFS-1, REFS-2]. In these applications, its specific isomerism is non-negotiable.
Ideal for syntheses requiring the sequential, controlled addition of two different nucleophiles. The predictable nature of the first substitution provides a clean, single-isomer intermediate, which can then be subjected to a second, different substitution reaction. This control is critical for building complex, unsymmetrical molecules on a pyrazine scaffold with high purity [3].
Serves as a foundational building block for novel herbicides and fungicides that leverage the pyrazine core for bioactivity. Its predictable reactivity also makes it suitable for creating well-defined oligomers and polymers where the repeating unit's specific linkage and orientation are critical for the material's final properties [4].
Irritant